molecular formula C6H5Cl2N3 B3196064 3,5-Dichloropyridine-2-carboximidamide CAS No. 950670-35-6

3,5-Dichloropyridine-2-carboximidamide

Cat. No.: B3196064
CAS No.: 950670-35-6
M. Wt: 190.03
InChI Key: WQPBUGUGBDOQFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichloropyridine-2-carboximidamide is a chemical compound with the molecular formula C6H5Cl2N3 It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 3rd and 5th positions and a carboximidamide group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,5-dichloropyridine with cyanamide under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for 3,5-Dichloropyridine-2-carboximidamide often involve large-scale chlorination processes followed by purification steps to ensure high purity and yield. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloropyridine-2-carboximidamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyridine derivatives.

Scientific Research Applications

3,5-Dichloropyridine-2-carboximidamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its interactions with enzymes and proteins, particularly in the context of biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dichloropyridine-2-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloropyridine: A closely related compound with similar chemical properties but lacking the carboximidamide group.

    3,5-Dichloropyridine-2-carboxamide: Another related compound with an amide group instead of the carboximidamide group.

Properties

CAS No.

950670-35-6

Molecular Formula

C6H5Cl2N3

Molecular Weight

190.03

IUPAC Name

3,5-dichloropyridine-2-carboximidamide

InChI

InChI=1S/C6H5Cl2N3/c7-3-1-4(8)5(6(9)10)11-2-3/h1-2H,(H3,9,10)

InChI Key

WQPBUGUGBDOQFB-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1Cl)C(=N)N)Cl

Canonical SMILES

C1=C(C=NC(=C1Cl)C(=N)N)Cl

Origin of Product

United States

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